molecular formula C14H16F2N2O2 B2463248 1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2189498-98-2

1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2463248
CAS No.: 2189498-98-2
M. Wt: 282.291
InChI Key: XDHCJJBNZJMJMA-UHFFFAOYSA-N
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Description

1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one is an organic compound that features a piperazine ring substituted with a difluoromethoxyphenyl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)aniline and piperazine.

    Formation of Intermediate: The 3-(difluoromethoxy)aniline is reacted with an appropriate acylating agent to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with piperazine under controlled conditions to form the piperazine ring.

    Final Step:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The prop-2-en-1-one moiety allows for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction outcomes.

Scientific Research Applications

1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain diseases.

    Biological Studies: It is used in biological assays to study its effects on various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.

    Industrial Applications: It is explored for use in industrial processes, including as a catalyst or intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one: This compound has a similar difluoromethoxyphenyl group but differs in the presence of a methylthio group instead of the piperazine ring.

    (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound features a piperazine ring and a prop-2-en-1-one moiety but differs in the substitution pattern on the phenyl ring.

    (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one: This compound has a similar prop-2-en-1-one moiety but differs in the presence of a methylthiophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[3-(difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c1-2-13(19)18-8-6-17(7-9-18)11-4-3-5-12(10-11)20-14(15)16/h2-5,10,14H,1,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHCJJBNZJMJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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